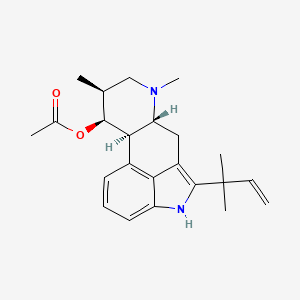
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate is a chemical compound with the molecular formula C12H26N2O4S and a molecular weight of 294.41 g/mol . This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
The synthesis of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate involves several steps. The primary synthetic route includes the reaction of trimethylamine with 2-chloroethanol to form 2-hydroxyethyl(trimethyl)ammonium chloride. This intermediate is then reacted with N-acetyl-L-methionine under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical studies to understand cellular processes and enzyme functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-L-methionate can be compared with other similar compounds such as:
2-Hydroxyethyl(trimethyl)ammonium N-acetyl-DL-methionate: This compound has a similar structure but differs in the stereochemistry of the methionine moiety.
2-Hydroxyethyl(trimethyl)ammonium chloride: This intermediate compound is used in the synthesis of the final product. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Properties
CAS No. |
94160-03-9 |
|---|---|
Molecular Formula |
C12H26N2O4S |
Molecular Weight |
294.41 g/mol |
IUPAC Name |
(2S)-2-acetamido-4-methylsulfanylbutanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H13NO3S.C5H14NO/c1-5(9)8-6(7(10)11)3-4-12-2;1-6(2,3)4-5-7/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);7H,4-5H2,1-3H3/q;+1/p-1/t6-;/m0./s1 |
InChI Key |
OTKITTZBFOVAMQ-RGMNGODLSA-M |
Isomeric SMILES |
CC(=O)N[C@@H](CCSC)C(=O)[O-].C[N+](C)(C)CCO |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)[O-].C[N+](C)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)
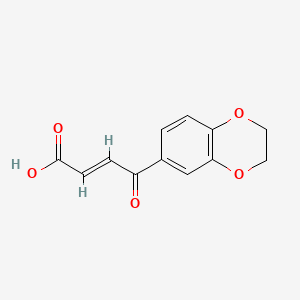
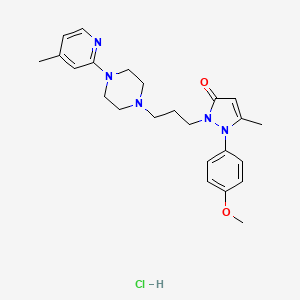
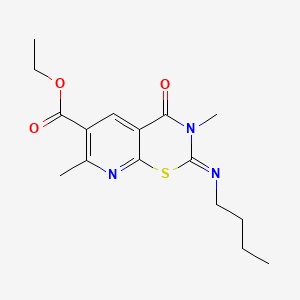
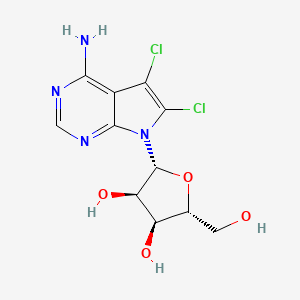
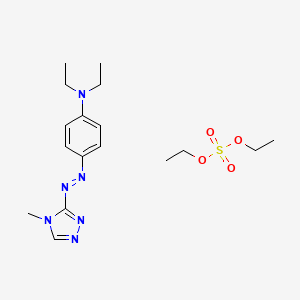
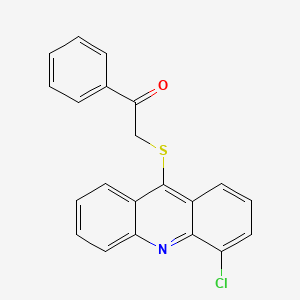

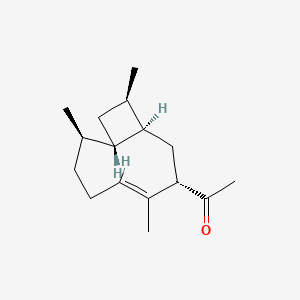
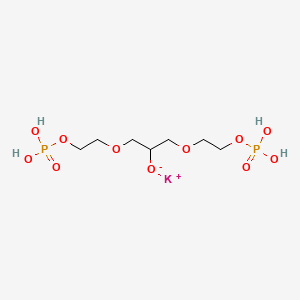
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
